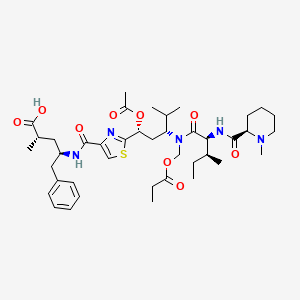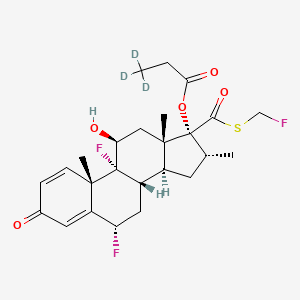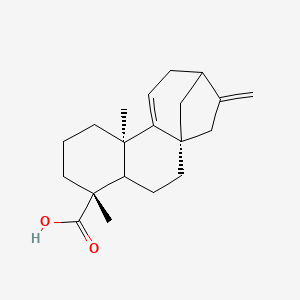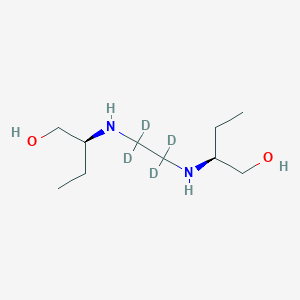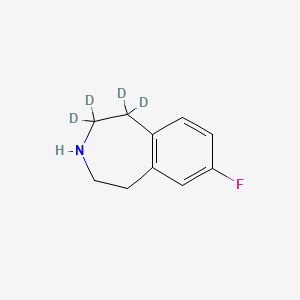
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is a deuterated derivative of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 typically involves the transformation of anthranilic acid derivatives. One common method includes the preliminary conversion of an ester to a nitrile group, followed by cyclization to form the benzazepine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions and purification techniques like chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzazepine derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine: The non-deuterated version of the compound.
2,3,4,5-Tetrahydro-1H-3-benzazepine: A structurally similar compound without the fluorine atom.
6,7,8,9-Tetrahydro-5H-benzo annulen-7-amine: Another benzazepine analogue with different substituents.
Uniqueness
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic properties, such as metabolic stability and bioavailability. The fluorine atom also contributes to its distinct chemical behavior and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C10H12FN |
|---|---|
Molekulargewicht |
169.23 g/mol |
IUPAC-Name |
4,4,5,5-tetradeuterio-8-fluoro-2,3-dihydro-1H-3-benzazepine |
InChI |
InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2/i3D2,5D2 |
InChI-Schlüssel |
SHDMCTOVONAMKO-JAJFWILCSA-N |
Isomerische SMILES |
[2H]C1(C2=C(CCNC1([2H])[2H])C=C(C=C2)F)[2H] |
Kanonische SMILES |
C1CNCCC2=C1C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


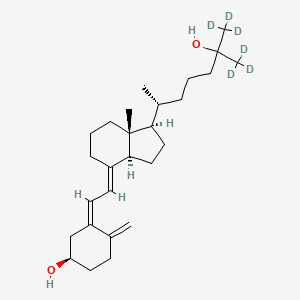
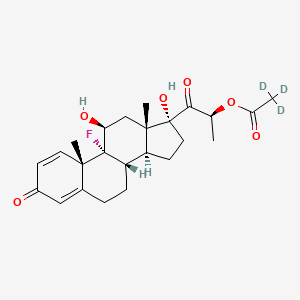



![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
